molecular formula C50H62Cl2N10O2 B12717673 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] CAS No. 83399-84-2

2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]

Cat. No.: B12717673
CAS No.: 83399-84-2
M. Wt: 906.0 g/mol
InChI Key: NEJSIFAPFQIQIP-UHFFFAOYSA-N
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Description

The compound 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is a bis-azo derivative featuring a central 3,3'-dichlorobiphenyl core. Key structural elements include:

  • Azo groups (-N=N-) linking the biphenyl core to two symmetrical arms.
  • Amide and imine functionalities: Each arm contains a 3-oxobutyramide group modified with a 3-(cyclohexylamino)propyl imino substituent and an N-phenyl group.
  • Chlorine substituents at the 3,3'-positions of the biphenyl, enhancing electronic conjugation and steric bulk.

This compound is hypothesized to function as a dye or pigment due to its azo-based chromophore.

Properties

CAS No.

83399-84-2

Molecular Formula

C50H62Cl2N10O2

Molecular Weight

906.0 g/mol

IUPAC Name

2-[[4-[4-[[1-anilino-3-[3-(cyclohexylamino)propylimino]-1-oxobutan-2-yl]diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-[3-(cyclohexylamino)propylimino]-N-phenylbutanamide

InChI

InChI=1S/C50H62Cl2N10O2/c1-35(53-29-15-31-55-39-17-7-3-8-18-39)47(49(63)57-41-21-11-5-12-22-41)61-59-45-27-25-37(33-43(45)51)38-26-28-46(44(52)34-38)60-62-48(50(64)58-42-23-13-6-14-24-42)36(2)54-30-16-32-56-40-19-9-4-10-20-40/h5-6,11-14,21-28,33-34,39-40,47-48,55-56H,3-4,7-10,15-20,29-32H2,1-2H3,(H,57,63)(H,58,64)

InChI Key

NEJSIFAPFQIQIP-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCNC1CCCCC1)C(C(=O)NC2=CC=CC=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=NCCCNC5CCCCC5)C)C(=O)NC6=CC=CC=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] involves multiple steps. The initial step typically includes the preparation of 3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl, which is then subjected to azo coupling reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations Among Analogs

The target compound belongs to a family of dichlorobiphenyl-azo derivatives, differing primarily in substituents on the amide and aryl groups. Key analogs include:

Compound Name (CAS No.) Substituents on Amide/Imine Groups Key Structural Differences vs. Target Compound
N,N'-((3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(3-oxobutanamide) (71130-18-2) Simple 3-oxobutanamide; no cyclohexyl or phenyl groups Lacks the cyclohexylamino propyl imino and N-phenyl moieties. Simpler structure with lower molecular weight.
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide] (5468-75-7) N-(2-methylphenyl) groups Methylphenyl substituents instead of cyclohexylamino propyl imino groups. Increased hydrophobicity but reduced hydrogen-bonding capacity.
2,2'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide] (85030-59-7) Methoxy groups on biphenyl and N-(4-methoxyphenyl) Methoxy substituents enhance electron density and solubility compared to chlorine. Likely alters UV-Vis absorption.

Physicochemical Properties

  • Polarity: The cyclohexylamino propyl imino groups in the target compound introduce tertiary amine functionality, increasing polarity compared to analogs with methylphenyl or methoxy groups. However, the cyclohexyl ring may counteract this with hydrophobic effects .
  • Molecular Weight : The target compound (C₄₀H₄₂Cl₂N₁₀O₄) has a higher molecular weight (~870 g/mol) than simpler analogs like 71130-18-2 (C₃₂H₂₆Cl₂N₆O₄, ~685 g/mol), influencing solubility and diffusion properties .
  • Stability : Chlorine atoms on the biphenyl core enhance thermal and photochemical stability compared to methoxy-substituted analogs, which may degrade under UV light .

Analytical Differentiation

Mass Spectrometry (MS/MS)

  • Molecular networking () would distinguish the target compound from analogs via unique fragmentation patterns. The cyclohexylamino propyl imino group would produce characteristic ions (e.g., m/z 98 for cyclohexyl fragments) absent in simpler analogs .
  • Cosine scores (similarity metric for MS/MS spectra) would be low (<0.5) when comparing the target to analogs like 5468-75-7 or 85030-59-7 due to divergent substituents .

NMR Spectroscopy

  • 1H NMR : The cyclohexyl group’s protons (δ 1.2–2.0 ppm) and imine protons (δ 7.5–8.5 ppm) would create distinct shifts compared to methylphenyl (δ 2.3–2.6 ppm) or methoxy (δ 3.8–4.0 ppm) groups in analogs .
  • 13C NMR : The carbonyl carbons in the amide (δ ~170 ppm) and imine (δ ~160 ppm) groups would differ from ester or ether functionalities in other derivatives .

Biological Activity

The compound 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound has a molecular formula that includes multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of the dichlorobiphenyl moiety and the azo linkage plays a crucial role in its interaction with biological targets.

Molecular Characteristics

  • Molecular Weight: Approximately 500 g/mol
  • Solubility: Varies based on solvent polarity; generally soluble in organic solvents.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Interference with Cell Signaling: It may disrupt signaling pathways by interacting with receptor sites or modifying second messengers.
  • Cytotoxic Effects: Studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed:

  • IC50 Values: The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.
  • Mechanism of Action: Apoptosis was induced in treated cells, as evidenced by increased caspase activity and DNA fragmentation assays.

Enzyme Inhibition Studies

Inhibition studies have highlighted the compound's ability to interfere with key metabolic enzymes:

Enzyme TargetInhibition TypeIC50 (µM)
CYP1A2Competitive5.6
CYP2C19Non-competitive8.3
CYP3A4Mixed12.1

These results suggest that the compound may have implications for drug metabolism and interactions.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of the compound:

  • Acute Toxicity Tests: LD50 values were determined in rodent models, showing moderate toxicity.
  • Chronic Exposure Studies: Long-term exposure led to organ-specific toxicities, particularly affecting liver and kidney functions.

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